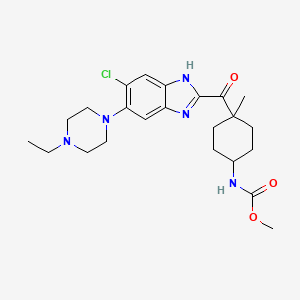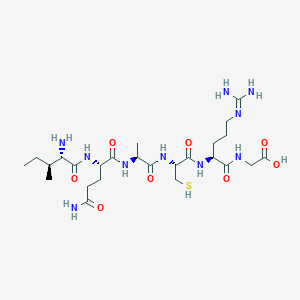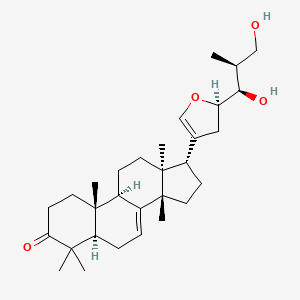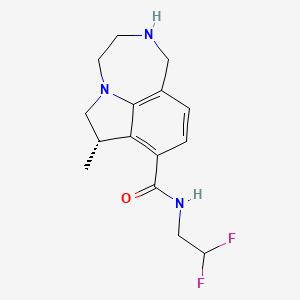
(S)-Bexicaserin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Bexicaserin is a chemical compound known for its potential therapeutic applications. It is a selective serotonin receptor agonist, specifically targeting the 5-HT2C receptor. This compound has been studied for its effects on various neurological and psychiatric conditions, including depression and anxiety disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Bexicaserin involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of a suitable aromatic compound with a halogenating agent to introduce a halogen atom into the aromatic ring.
Nucleophilic Substitution: The halogenated intermediate undergoes nucleophilic substitution with an amine to form the desired amine derivative.
Resolution of Enantiomers: The racemic mixture of the amine derivative is then resolved into its enantiomers using chiral resolution techniques, yielding this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: This method allows for the continuous production of this compound by maintaining a steady flow of reactants through a series of reactors.
Catalytic Hydrogenation: Catalysts are used to facilitate the hydrogenation steps, improving the efficiency and selectivity of the reactions.
Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Bexicaserin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation under controlled temperature and pressure.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with various functional groups introduced at specific positions on the aromatic ring.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying selective serotonin receptor agonists and their interactions with receptors.
Biology: Investigated for its effects on serotonin signaling pathways and its role in modulating neurotransmitter release.
Medicine: Explored as a potential therapeutic agent for treating depression, anxiety disorders, and other psychiatric conditions.
Industry: Utilized in the development of new pharmaceuticals targeting serotonin receptors.
Mécanisme D'action
(S)-Bexicaserin exerts its effects by selectively binding to the 5-HT2C receptor, a subtype of serotonin receptor. Upon binding, it activates the receptor, leading to a cascade of intracellular signaling events. This activation modulates the release of neurotransmitters such as dopamine and norepinephrine, which play crucial roles in mood regulation and cognitive functions. The compound’s selectivity for the 5-HT2C receptor minimizes off-target effects and enhances its therapeutic potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lorcaserin: Another selective serotonin receptor agonist targeting the 5-HT2C receptor, used for weight management.
Vabicaserin: A compound with similar receptor selectivity, investigated for its potential in treating schizophrenia.
Trazodone: An antidepressant with partial agonist activity at the 5-HT2C receptor.
Uniqueness of (S)-Bexicaserin
This compound stands out due to its high selectivity and potency for the 5-HT2C receptor, making it a promising candidate for therapeutic applications with fewer side effects compared to less selective compounds. Its unique binding profile and efficacy in modulating serotonin signaling pathways contribute to its potential as a novel treatment for various psychiatric conditions.
Propriétés
Formule moléculaire |
C15H19F2N3O |
|---|---|
Poids moléculaire |
295.33 g/mol |
Nom IUPAC |
(3S)-N-(2,2-difluoroethyl)-3-methyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-5-carboxamide |
InChI |
InChI=1S/C15H19F2N3O/c1-9-8-20-5-4-18-6-10-2-3-11(13(9)14(10)20)15(21)19-7-12(16)17/h2-3,9,12,18H,4-8H2,1H3,(H,19,21)/t9-/m1/s1 |
Clé InChI |
KGOOOHQKLRUVSF-SECBINFHSA-N |
SMILES isomérique |
C[C@@H]1CN2CCNCC3=C2C1=C(C=C3)C(=O)NCC(F)F |
SMILES canonique |
CC1CN2CCNCC3=C2C1=C(C=C3)C(=O)NCC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



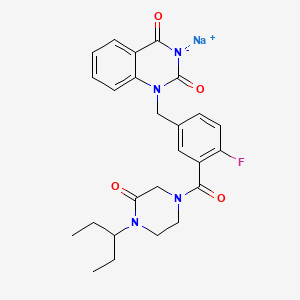
![2-[[1,1,2,2-tetradeuterio-2-(1-hydroxybutan-2-ylamino)ethyl]amino]butan-1-ol;dihydrochloride](/img/structure/B12379888.png)
![N-{3-[2-(Cyclopropylamino)quinazolin-6-Yl]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B12379895.png)
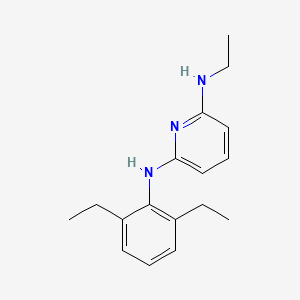
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxypropanethioate](/img/structure/B12379910.png)
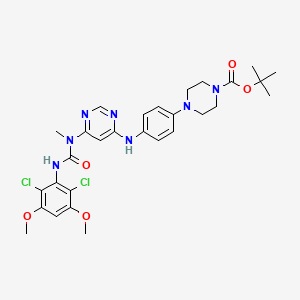
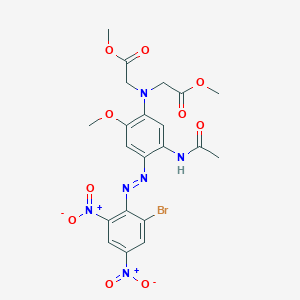
![5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B12379951.png)


